ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate
Overview
Description
Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is an organic compound that features a pyrrole ring substituted with formyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate typically involves the condensation of 2,5-dimethylpyrrole with a suitable aldehyde, followed by esterification. One common method involves the Paal–Knorr reaction, where 2,5-hexanedione reacts with an amine to form the pyrrole ring . The formyl group is then introduced at the 3-position of the pyrrole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids or bases depending on the substituent being introduced.
Major Products
Oxidation: Conversion to ethyl [4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate.
Reduction: Formation of ethyl [4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The pyrrole ring’s electronic properties also play a role in its activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
- Ethyl 4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Uniqueness
Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is unique due to the presence of both formyl and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in different fields.
Properties
IUPAC Name |
ethyl 2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-17(20)10-14-5-7-16(8-6-14)18-12(2)9-15(11-19)13(18)3/h5-9,11H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAXRSSFMLTIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184140 | |
Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928708-27-4 | |
Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928708-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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